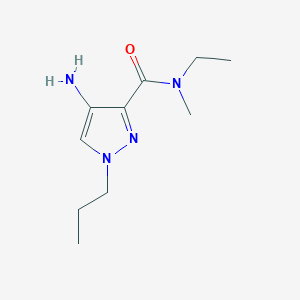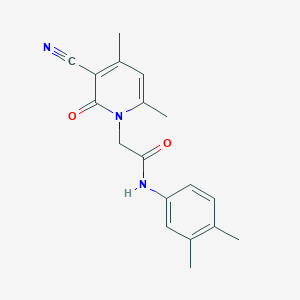
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that integrates elements from various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic synthesis techniques:
Formation of the Benzamide Core: Starting from 4-bromobenzoyl chloride, which undergoes substitution reactions to introduce the pyrrolidin-1-ylsulfonyl group.
Construction of the Pyridazinone Ring: Utilizing pyridazine derivatives, a nucleophilic addition reaction can form the oxopyridazinone ring.
Linkage of the Side Chains: Employing a coupling reaction to attach the 3-(6-oxopyridazin-1(6H)-yl)propyl group to the benzamide core.
Conditions for these reactions often include the use of catalysts, solvents such as dichloromethane or dimethylformamide, and temperature controls to optimize yields.
Industrial Production Methods
In an industrial setting, the large-scale production may involve:
Flow Chemistry: Where reagents are pumped through reactors continuously, improving yield and reducing reaction time.
Automated Synthesis Systems: Utilizing robotic systems to ensure precision and repeatability in each step of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation to form sulfone or other oxidized derivatives.
Reduction: Reduction reactions may convert the oxopyridazinone to dihydropyridazinone derivatives.
Substitution: Various groups can be introduced or substituted on the aromatic ring or pyrrolidine ring under suitable conditions.
Common Reagents and Conditions
Oxidation: Peroxides or oxygen with catalysts.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Utilizing nucleophiles or electrophiles in the presence of base or acid catalysts.
Major Products
Oxidized Derivatives: Such as sulfoxides or sulfones.
Reduced Derivatives: Dihydropyridazinone derivatives.
Substituted Benzamides: With different functional groups enhancing reactivity or bioactivity.
科学的研究の応用
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has shown promise in several areas:
Chemistry: As an intermediate in synthetic pathways for complex organic molecules.
Biology: In studies of enzyme interactions and binding affinities.
Medicine: Potential use in drug development, particularly targeting specific proteins or enzymes implicated in diseases.
Industry: Applications in creating specialized polymers or materials with unique chemical properties.
作用機序
The mechanism by which N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exerts its effects often involves:
Binding to Molecular Targets: Such as proteins or enzymes, influencing their activity.
Pathways Involved: Modulating pathways related to cell signaling, metabolism, or gene expression depending on the context of its application.
類似化合物との比較
Similar Compounds
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(sulfonyl)benzamide
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-yl)benzamide
Uniqueness
What sets N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide apart is the combination of the oxopyridazinone ring with the sulfonamide group, offering unique chemical reactivity and potential for diverse applications in scientific research and industry.
Conclusion
This compound is a fascinating compound with broad applications and unique characteristics, making it a valuable subject of study in various scientific domains.
特性
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c23-17-5-3-11-20-22(17)14-4-10-19-18(24)15-6-8-16(9-7-15)27(25,26)21-12-1-2-13-21/h3,5-9,11H,1-2,4,10,12-14H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXKUGBZWXZCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2804764.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2804769.png)

![7-(4-butylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2804771.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B2804773.png)
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2804774.png)



